

Technical Support Center: LC3in-C42 for Artifact-Free LC3 Immunofluorescence

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Compound of Interest				
Compound Name:	LC3in-C42			
Cat. No.:	B15582679	Get Quote		

Welcome to the technical support center for **LC3in-C42**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing **LC3in-C42** to achieve high-quality, artifact-free LC3 immunofluorescence results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Understanding LC3 Immunofluorescence and Common Artifacts

Immunofluorescence (IF) targeting the microtubule-associated protein 1 light chain 3 (LC3) is a cornerstone technique for monitoring autophagy. The conversion of the cytosolic form, LC3-I, to the lipidated, autophagosome-associated form, LC3-II, results in a shift from diffuse to punctate staining, which is quantified to assess autophagic activity. However, this technique is prone to artifacts that can lead to misinterpretation of results.

Common artifacts include:

- Non-specific puncta: Overexpression of LC3, particularly GFP-LC3, can lead to the formation
 of protein aggregates that are independent of autophagy[1][2].
- p62/SQSTM1-mediated aggregation: The autophagy receptor p62 can bind to LC3 and ubiquitinated protein aggregates, sometimes leading to the formation of large, intensely stained structures that may not represent individual autophagosomes[3][4].



 Variable staining intensity and high background: This can result from issues with fixation, permeabilization, or antibody concentrations[5][6][7][8].

LC3in-C42: A Tool for Mitigating Artifacts

LC3in-C42 is a potent and cell-active covalent inhibitor of the interaction between LC3A/B and the autophagy receptor p62/SQSTM1. By selectively and covalently binding to Lysine 49 on LC3B, a key residue in the LC3-interacting region (LIR) interface, **LC3in-C42** effectively blocks the recruitment of p62 to LC3 on the autophagosome[9][10].

How LC3in-C42 Helps Avoid Artifacts:

By preventing the binding of p62 to LC3, **LC3in-C42** can help reduce the formation of large, p62-dependent LC3 aggregates. This can result in a more distinct and quantifiable punctate staining pattern that more accurately reflects the localization of LC3-II to individual autophagosomal membranes. This is particularly useful in distinguishing true autophagosomes from protein aggregates that can form under cellular stress or when overexpressing tagged LC3 constructs.

Quantitative Data

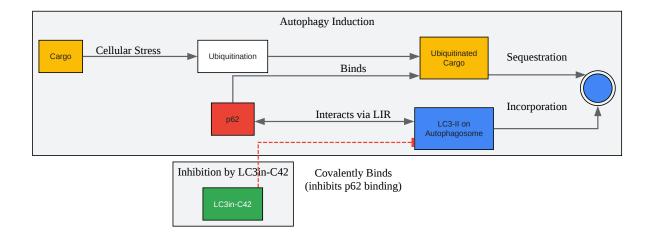
The potency of **LC3in-C42** in inhibiting the LC3-p62 interaction has been quantitatively determined.

Compound	Target	Assay	IC50	Reference
LC3in-C42	LC3A/B - p62 Interaction	Fluorescence Polarization	7.6 nM	[11]
DC-LC3in-D5	LC3A/B - p62 Interaction	Fluorescence Polarization	200 nM	[9]

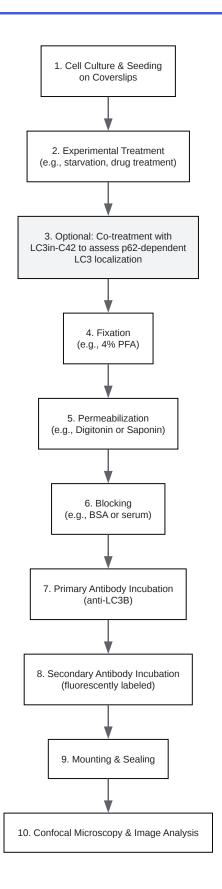
Signaling Pathway and Experimental Workflow

To visualize the mechanism of **LC3in-C42** and its place in the experimental workflow, the following diagrams are provided.









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